N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
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Overview
Description
N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound with a unique structure that combines elements of benzothiazole and cyclopentene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate typically involves multiple steps The process begins with the preparation of the benzothiazole and cyclopentene intermediates, followed by their coupling under specific reaction conditions The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C)
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate: Known for its unique structure and diverse applications.
This compound: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of benzothiazole and cyclopentene moieties, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C31H41N3O6S4 |
---|---|
Molecular Weight |
679.9 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H26N2O6S4.C6H15N/c28-36(29,30)15-5-13-26-20-7-1-3-9-22(20)34-24(26)18-11-12-19(17-18)25-27(14-6-16-37(31,32)33)21-8-2-4-10-23(21)35-25;1-4-7(5-2)6-3/h1-4,7-10,17H,5-6,11-16H2,(H-,28,29,30,31,32,33);4-6H2,1-3H3 |
InChI Key |
MNRJHMDIYQXHFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC.C1C/C(=C\2/N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)/C=C1C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)CC.C1CC(=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)C=C1C4=[N+](C5=CC=CC=C5S4)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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